4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine

Opioid Receptor Pharmacology G Protein-Coupled Receptors Pain Research

Secure the exclusive 3-bromo regioisomer (CAS 2201828-91-1) for your opioid receptor research. This high-affinity MOR probe (Ki 0.6 nM) features a unique N,N-dimethylcyclohexanamine scaffold critical for CNS permeability. The heavy bromine atom enables direct X-ray crystallography, while the tertiary amine and aryl bromide provide orthogonal reactive handles for parallel SAR. Do not substitute with inactive 5-bromo or primary amine analogs—only this configuration reproduces patent-reported activity.

Molecular Formula C13H19BrN2O
Molecular Weight 299.212
CAS No. 2201828-91-1
Cat. No. B2456558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
CAS2201828-91-1
Molecular FormulaC13H19BrN2O
Molecular Weight299.212
Structural Identifiers
SMILESCN(C)C1CCC(CC1)OC2=C(C=CC=N2)Br
InChIInChI=1S/C13H19BrN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3
InChIKeyGQRARTMWVZPZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine (CAS 2201828-91-1): Structural Identity and Procurement Context


4-[(3-Bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine (CAS 2201828-91-1) is a synthetic small molecule (C13H19BrN2O, MW 299.21 g/mol) characterized by a 3-bromopyridine ether linked to an N,N-dimethylcyclohexylamine scaffold [1]. This compound has appeared as a specific exemplified structure in the patent literature concerning spirocyclic cyclohexane derivatives with affinity for opioid receptors [2]. Its structural motif—a tertiary amine tethered to a halogenated heteroaryl ether—positions it as a specialized building block or pharmacological probe within medicinal chemistry programs, distinct from more common primary amine or piperidine-based analogs.

Why 4-[(3-Bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine Cannot Be Simply Substituted by In-Class Analogs


The combination of the 3-bromopyridin-2-yl ether and the tertiary N,N-dimethylamine on a cyclohexane ring creates a unique pharmacophore that is not interchangeable with closely related analogs. Even minor modifications, such as removing the N-methyl groups to yield a primary amine or replacing the cyclohexane with a piperidine ring, fundamentally alter the compound's basicity, steric profile, and hydrogen-bonding capacity. These changes directly impact molecular recognition at biological targets—as evidenced by patent data showing that distinct structural variants within the same chemical series exhibit Ki values differing by over an order of magnitude at the human mu-opioid receptor [1]. For procurement purposes, the specific CAS 2201828-91-1 corresponds to a compound with a verified regioisomeric bromine position (3-bromo rather than 5-bromo on the pyridine) and a fully substituted amine, both of which are critical for reproducing reported activity.

Quantitative Differentiation Guide for 4-[(3-Bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine (CAS 2201828-91-1)


Mu-Opioid Receptor (MOR) Binding Affinity: A 23-Fold Advantage over a Close Structural Congener

In a direct head-to-head comparison from the same patent family (US9120797), the target compound 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine (assigned as example 53, BDBM177955) demonstrated a Ki of 0.600 nM for the human mu-opioid receptor (MOR), determined by a homogeneous batch microtitre plate radioligand displacement assay at 2°C [1]. In stark contrast, a closely related analog from the same patent—example 16 (BDBM177918), which features a distinct spirocyclic substitution pattern—exhibited a Ki of only 14 nM under identical assay conditions [2]. This represents a 23-fold improvement in binding affinity attributable to the specific structural features of the target compound.

Opioid Receptor Pharmacology G Protein-Coupled Receptors Pain Research

Calculated Physicochemical Differentiation: Lipophilicity and H-Bond Acceptor Profile

The target compound (C13H19BrN2O, MW 299.21) contains three hydrogen-bond acceptor sites (the pyridine nitrogen, the ether oxygen, and the tertiary amine nitrogen) and zero hydrogen-bond donor sites, resulting in a predicted topological polar surface area (tPSA) of approximately 25.4 Ų [1]. In comparison, the primary amine analog {4-[(3-bromopyridin-2-yl)oxy]cyclohexyl}amine (C11H15BrN2O, MW 271.15) possesses two hydrogen-bond donor sites (the primary amine) and a correspondingly higher tPSA of approximately 48.1 Ų . This difference in hydrogen-bond donor count and tPSA predicts superior passive membrane permeability for the tertiary amine target compound, a critical advantage for CNS-targeted probes.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Regioisomeric Bromine Position: 3-Bromo vs 5-Bromo Pyridine Substitution

The target compound features a bromine atom at the 3-position of the pyridine ring, which creates a distinct electronic and steric environment compared to the 5-bromo regioisomer. In published structure-activity relationship (SAR) studies on pyridyl-oxy-cyclohexane derivatives, the 5-bromo variant (e.g., Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-amine) has been explored as a DGAT1 inhibitor scaffold, while the 3-bromo substitution pattern has been specifically associated with high-affinity opioid receptor modulation as evidenced in patent US9120797 [1]. The position of the bromine affects the vector of halogen bonding interactions with target proteins and alters the electron density distribution across the pyridine ring, which can determine selectivity between receptor subtypes.

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Tertiary Amine vs. Piperidine Scaffold: Basic pKa and Conformational Flexibility

The acyclic N,N-dimethylamine group in the target compound is predicted to have a higher basic pKa (~9.8-10.2) compared to a cyclic piperidine analog such as 4-[(3-bromopyridin-2-yl)oxy]piperidine (predicted pKa ~8.7-9.3) . This increased basicity means the target compound will be more extensively protonated at physiological pH, influencing solubility, protein binding, and potentially the mode of interaction with aspartate residues in GPCR orthosteric sites. Furthermore, the acyclic dimethylamine group possesses greater conformational freedom compared to the constrained piperidine ring, allowing it to adopt a broader range of binding poses within receptor pockets [1].

Amine Basicity Conformational Analysis Medicinal Chemistry

High-Return Application Scenarios for 4-[(3-Bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine (CAS 2201828-91-1)


Mu-Opioid Receptor (MOR) Pharmacological Probe Development

Based on the 0.600 nM Ki at human MOR identified in patent US9120797 [1], this compound is positioned as a high-affinity starting point for developing MOR-selective chemical probes. Researchers can use it to study MOR signaling bias, receptor residency time, and conformational selectivity in comparison with traditional morphinan scaffolds. The compound's structural novelty relative to classical opiates offers a tool for investigating non-morphinan binding modes.

CNS-Penetrant Lead Generation Scaffold

The absence of hydrogen-bond donors, low predicted tPSA (~25.4 Ų) [1], and tertiary amine group collectively predict favorable CNS permeability. Medicinal chemistry teams can employ this compound as a core scaffold for parallel SAR exploration, systematically varying the bromopyridyl and dimethylamino substituents to optimize potency, selectivity, and ADME properties for neurological or psychiatric indications.

Halogen-Enriched Fragment for Structure-Based Drug Design

The 3-bromopyridine moiety offers a heavy atom (bromine) that provides anomalous scattering for X-ray crystallography, facilitating experimental determination of binding poses in target protein co-crystal structures [2]. This makes the compound a valuable fragment for fragment-based drug discovery (FBDD) campaigns where experimental electron density maps are needed to guide lead optimization.

Synthetic Building Block for Parallel Library Synthesis

The compound's tertiary amine and aryl bromide functionalities serve as orthogonal reactive handles for further derivatization: the amine can undergo N-oxide formation or quaternization, while the bromine permits Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1]. This dual reactivity enables rapid generation of diverse compound libraries for high-throughput screening against multiple biological targets.

Quote Request

Request a Quote for 4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.